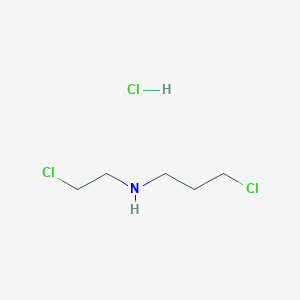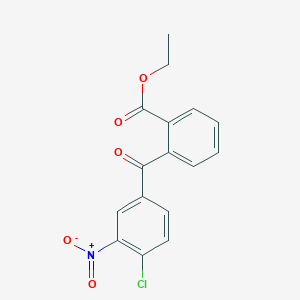![molecular formula C8H10N2 B142424 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile CAS No. 130687-33-1](/img/structure/B142424.png)
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azabicyclo[221]hept-5-en-2-yl)acetonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile typically involves cycloaddition reactions. One common method is the aza-Diels-Alder reaction, where cyclopentadiene reacts with imino-acetates in the presence of a Brønsted acid catalyst . This reaction is highly diastereoselective and can be influenced by the choice of chiral auxiliaries and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves crystallization and chromatography techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic ring can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted bicyclic compounds with different functional groups.
Applications De Recherche Scientifique
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific enzyme active sites, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity . The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound with a similar structure but different functional groups.
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: A related compound with an oxygen atom in the ring system.
Uniqueness
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile is unique due to its specific combination of a bicyclic ring system and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
130687-33-1 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,4-6H2 |
Clé InChI |
IXLYSWLDWQZJPO-UHFFFAOYSA-N |
SMILES |
C1C2CN(C1C=C2)CC#N |
SMILES canonique |
C1C2CN(C1C=C2)CC#N |
Synonymes |
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(Diethoxyphosphoryl)methyl]benzoic acid](/img/structure/B142382.png)
